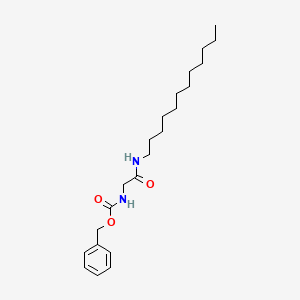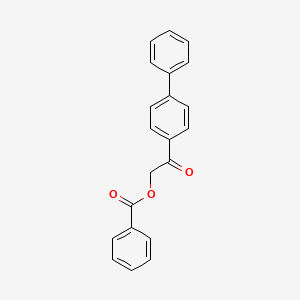![molecular formula C14H20N2O2 B12009840 N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide CAS No. 66258-29-5](/img/structure/B12009840.png)
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide is an organic compound with the molecular formula C14H20N2O2 It is characterized by the presence of an acetylamino group attached to a tetramethylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide typically involves the acetylation of 2,3,5,6-tetramethylaniline. The process can be summarized as follows:
Starting Material: 2,3,5,6-tetramethylaniline.
Acetylation Reaction: The aniline derivative is reacted with acetic anhydride in the presence of a catalyst such as pyridine or a base like sodium acetate.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete acetylation. The mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality.
化学反応の分析
Types of Reactions
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the acetylamino group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the acetylamino group. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying acetylation reactions and aromatic substitution mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.
作用機序
The mechanism by which N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide exerts its effects depends on its interaction with biological targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The tetramethylphenyl ring provides a hydrophobic surface that can interact with lipid membranes or hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
N-(4-acetylamino)phenylacetamide: Similar structure but lacks the tetramethyl groups, leading to different chemical and biological properties.
N-(2,3,5,6-tetramethylphenyl)acetamide:
Uniqueness
N-[4-(acetylamino)-2,3,5,6-tetramethylphenyl]acetamide is unique due to the combination of the acetylamino group and the tetramethyl-substituted aromatic ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other related compounds.
特性
CAS番号 |
66258-29-5 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
N-(4-acetamido-2,3,5,6-tetramethylphenyl)acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-7-8(2)14(16-12(6)18)10(4)9(3)13(7)15-11(5)17/h1-6H3,(H,15,17)(H,16,18) |
InChIキー |
BEVBUPBUAZWGSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1NC(=O)C)C)C)NC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12009776.png)

![4-{[Ethoxy(oxo)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12009806.png)

![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009814.png)

![3-(3-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12009823.png)



![2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B12009841.png)


